
Chevalone B
Overview
Description
Chevalone B is a meroditerpenoid first isolated from the fungus Eurotium chevalieri found in rhizosphere soil in Thailand . Structurally, it is characterized by a molecular formula of C28H40O5, as confirmed by HR-ESIMS (m/z 457.2949 [M+H]⁺), and exhibits a white amorphous solid form with specific NMR spectral data (Table 10 in ) . This compound demonstrates notable cytotoxicity against human epidermoid carcinoma (KB) and small cell lung cancer (NCI-H187) cell lines, with IC50 values of 2.9 and 3.9 μg/mL, respectively . It also exhibits antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . However, it was inactive in certain cell lines, highlighting variability in its bioactivity depending on the source organism and extraction method .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chevalone B is typically isolated from natural sources rather than synthesized chemically. The primary source is the marine sponge-associated fungus Aspergillus similanensis. The extraction process involves using ethyl acetate to obtain the compound from the fungal culture .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories through the extraction from fungal cultures .
Chemical Reactions Analysis
Biocatalytic Oxidation and Structural Rearrangement
Fungal meroditerpenoids undergo enzymatic oxidation to form derivatives with modified biological activities. For example:
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C-3 Oxidation : The alcohol dehydrogenase OlcF' catalyzes the oxidation of Chevalone E's C-3 hydroxy group to a carbonyl, yielding Chevalone F (Figure 1A, ). This reaction is critical for subsequent hemiacetal or spirolactone formation.
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Hemiacetal Formation : The C-20 hydroxy group in oxidized analogues reacts non-enzymatically with the C-3 carbonyl to form a six-membered hemiacetal bridge (e.g., Chevalone N, ).
Reaction Type | Enzyme Involved | Product | Key Structural Feature |
---|---|---|---|
Alcohol dehydrogenation | OlcF' | Chevalone F (C-3 keto) | Carbonyl at C-3 |
Non-enzymatic cyclization | N/A | Chevalone N | Hemiacetal bridge (A-ring) |
Cytochrome P450-Mediated Modifications
Co-expression of cytochrome P450 genes (e.g., cle2 and cle4) enables multi-step oxidative transformations:
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C-20 Hydroxylation : Cle2 introduces a hydroxy group at C-20, facilitating further oxidation or cyclization (Figure 2B, ).
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Synergistic Oxidation : Cle4 hydroxylates C-12 or C-14, producing derivatives like Chevalones O and P, which are C-3 keto analogues of earlier intermediates ( ).
Key Reaction Pathways :
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Cle2 Pathway :
Chevalone E → C-20 hydroxylation → OlcF'-mediated C-3 oxidation → hemiacetal formation → Chevalone N. -
Cle4 Pathway :
Chevalone E → C-12/C-14 hydroxylation → OlcF' oxidation → Chevalones O/P ( ).
Chemical Derivatization Strategies
Non-enzymatic methods expand structural diversity:
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Spirolactone Synthesis : Hemiacetal intermediates undergo acid-catalyzed lactonization to form spirolactones (e.g., 15-deoxyoxalicines, ).
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Radical-Mediated Reactions : Silica particles induce oxidation of thiol-containing biomolecules to disulfides via surface-bound silyloxy radicals ( ). While not directly tested on chevalones, similar mechanisms could apply to sulfur-containing derivatives.
Biological Implications of Structural Modifications
Derivatized chevalones exhibit enhanced bioactivity:
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Synergistic Anticancer Effects : Chevalone analogues combined with doxorubicin show improved inhibition of MDA-MB-231 breast cancer cell viability ( ).
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Antiviral Potential : Structural complexity enables interaction with viral enzymes (e.g., NS5 methyltransferase), though specific data for Chevalone B remains unexplored ().
Analytical Methods for Reaction Monitoring
Studies employ advanced techniques to track reaction kinetics and products:
Scientific Research Applications
Antimicrobial Activity
Chevalone B exhibits notable antimicrobial properties, albeit with relatively weak efficacy compared to other compounds in its class.
- Activity Against Bacteria : In studies, this compound demonstrated minimal antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL . This suggests potential but limited use as an antibacterial agent.
- Synergistic Effects : While this compound alone shows weak antibacterial properties, its potential synergistic effects with other antibiotics have been noted. For example, it may enhance the activity of certain antibiotics against resistant strains .
Cytotoxicity and Anticancer Properties
This compound has been investigated for its cytotoxic effects on various cancer cell lines:
- Cytotoxic Activity : The compound has shown significant cytotoxicity against KB (human oral epidermoid carcinoma) and NCI-H187 (human small cell lung cancer) cells, with IC50 values of 2.9 µg/mL and 9.8 µg/mL, respectively . This indicates a strong potential for use in cancer therapeutics.
- Combination Therapies : Research has indicated that this compound can be effective when used in combination with other chemotherapeutic agents. For instance, it has been observed to enhance the cytotoxic effects of doxorubicin on breast cancer cells .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for developing more potent derivatives:
- Chemical Derivatization : Recent studies have focused on chemically modifying this compound to create analogues with improved biological activities. These modifications aim to enhance its efficacy against cancer cells and bacteria while reducing toxicity .
- Crystallographic Studies : The crystallographic data and absolute stereochemistry of this compound have been determined, providing insights into its molecular structure that can inform future modifications and applications .
Case Studies
Several case studies highlight the applications of this compound in research:
- Study on Antimicrobial Compounds : A comprehensive study involving various marine-derived fungi reported on the antimicrobial properties of this compound alongside other meroterpenoids. The findings suggest that while this compound exhibits weaker activity, it contributes to a broader spectrum of antimicrobial agents derived from marine sources .
- Research on Cancer Cell Lines : In vitro studies have demonstrated that this compound effectively inhibits cell viability in multiple cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .
Mechanism of Action
Chevalone B exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria and fungi. This disruption leads to cell lysis and death. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound interacts with membrane lipids and proteins .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Chevalone B belongs to a family of α-pyrone meroterpenoids, sharing a core skeleton with derivatives such as Chevalones C, E, and H–M. Key structural distinctions include:
Compound | Structural Features | Molecular Formula | Key Modifications |
---|---|---|---|
This compound | α-Pyrone meroterpenoid with hydroxyl groups at C-14 and C-15 | C28H40O5 | No acetyl or spirolactone moieties |
Chevalone C | 2β-acetoxyl derivative of this compound | C30H42O7 | Acetylation enhances cytotoxicity |
Chevalone E | Oxidized analogue with hemiacetal bridge or spirolactone | C28H38O6 | Synergistic activity with doxorubicin |
Chevalone H–M | Hydroxy-substituted derivatives (e.g., hydroxymethyl at C-18 in Chevalone L) | C28H40O7 (Chevalone L) | Increased polarity and solubility |
Brevione K | Non-meroterpenoid; fused bicyclic framework | C20H24O4 | Higher protease binding affinity |
Structural data sourced from .
Cytotoxicity and Anticancer Activity
- This compound : IC50 = 2.9 μg/mL (KB cells), 3.9 μg/mL (NCI-H187) .
- Chevalone C: Exhibits anti-malarial activity (IC50 = 25 μg/mL) and cytotoxicity against HCT116 colorectal carcinoma cells .
- Chevalone E : Synergizes with doxorubicin to inhibit MDA-MB-231 breast cancer cell viability .
- Sartorypyrone B (Chevalone C analogue): GI50 = 17.8 μM (MCF-7), 20.5 μM (NCI-H460) .
Antimicrobial and Antiviral Activity
- This compound : Active against S. aureus and E. coli .
- Chevalone E : Inhibits dengue NS2B/NS3 protease (−13.5 kcal/mol binding energy) and NS5 methyltransferase (−12.0 kcal/mol) .
- Brevione K : Binds NS2B/NS3 protease (−9.2 kcal/mol) but lacks hydrogen bonding, reducing efficacy .
- Sterolic Acid : Targets NS2B/NS3 protease (−10.3 kcal/mol) but with lower specificity than Chevalone E .
Binding Affinities and Inhibitory Potencies
Dengue Virus Targets (Molecular Docking Data)
Compound | NS2B/NS3 Protease (kcal/mol) | NS5 Methyltransferase (kcal/mol) | Key Interactions |
---|---|---|---|
Chevalone E | −13.5 | −12.0 | Hydrogen bonds, stable RMSD |
Sterolic Acid | −10.3 | −7.0 | Hydrophobic pockets |
Brevione K | −9.2 | −7.4 | Van der Waals forces |
Brocazine A | −7.1 | −7.1 | Dual hydrogen bonding |
Comparative Limitations
- Chevalone E outperforms plant-derived inhibitors in binding energy but has lower bioavailability .
- Brevione K’s lack of hydrogen bonding reduces stability compared to Brocazine A .
Synergistic Effects and Drug Likeness
Biological Activity
Chevalone B is a meroterpenoid compound derived from the fungus Eurotium chevalieri, notable for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its cytotoxic effects, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Derivation
This compound is part of a larger family of chevalones, which are characterized by their complex structures. The compound has been isolated from various fungal sources, particularly marine-derived fungi. Its structural features contribute to its biological activities, making it a subject of interest in pharmacological research.
1. Cytotoxic Effects
This compound exhibits significant cytotoxicity against various cancer cell lines. Research indicates that it has IC50 values of:
Cell Line | IC50 (µg/ml) |
---|---|
Lung carcinoma cells | 3.9 |
Epidermal carcinoma cells | 2.9 |
Breast cancer cell line (MDA-MB-231) | Synergistic with doxorubicin |
These findings suggest that this compound may enhance the efficacy of existing chemotherapeutic agents, potentially leading to improved treatment outcomes for cancer patients .
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties, particularly against antibiotic-resistant strains. Notably, Chevalone E, a related compound, has shown synergistic effects with oxacillin against methicillin-resistant Staphylococcus aureus (MRSA) . This synergy highlights the potential for this compound and its analogs in combating resistant bacterial infections.
The mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that its cytotoxic effects may be mediated through apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis in pathogens. Further research is necessary to elucidate these mechanisms fully.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Synergistic Effects : A study found that this compound enhances the cytotoxic effect of doxorubicin in breast cancer cells, indicating a potential for combination therapies in oncology .
- Antimicrobial Synergy : Research demonstrated that Chevalone E can enhance the activity of antibiotics against resistant strains, suggesting that this compound may share similar properties .
Q & A
Basic Research Questions
Q. What are the primary biological sources and extraction methodologies for isolating Chevalone B?
this compound is a fungal metabolite isolated from marine-derived fungi such as Neosartorya siamensis (KUFC 6349) and related species. Extraction typically involves culturing fungal strains in liquid media, followed by solvent partitioning (e.g., ethyl acetate) and chromatographic purification using silica gel columns. Structural analogs like Chevalone C and E are often co-isolated, requiring careful separation via gradient elution .
Q. What in vitro biological activities have been characterized for this compound?
this compound exhibits cytotoxic activity against cancer cell lines (e.g., MCF-7, NCI-H460, A375-C5) with GI50 values ranging from 17.8 to 25.0 μM . It also demonstrates antibacterial effects against multidrug-resistant Staphylococcus aureus and Escherichia coli strains, with inhibition observed in disc diffusion assays at 15 μg/disc . Standardized protocols for cytotoxicity (MTT assays) and antimicrobial activity (broth microdilution for MIC/MBC determination) are recommended for reproducibility .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities in this compound using spectroscopic and crystallographic techniques?
Structural elucidation relies on a combination of <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and X-ray crystallography. Key NMR signals include oxygen-bearing methine carbons (δC 78.7 for C-3) and conjugated carbonyl groups (δC 166.4 for C-17). Absolute stereochemistry is confirmed via single-crystal X-ray diffraction, as demonstrated for analogs like Chevalone E (C-3S, C-5R configuration) . Comparative analysis with derivatives (e.g., acetylated Chevalone C) helps distinguish spectral overlaps .
Q. What statistical approaches mitigate false discovery rates (FDR) in high-throughput bioactivity screening of this compound analogs?
The Benjamini-Hochberg procedure is recommended to control FDR in multiple hypothesis testing (e.g., cytotoxicity across 10+ cell lines). This method adjusts p-values to limit the expected proportion of false positives, enhancing reliability in large datasets. For example, a study testing 20 compounds against 15 bacterial strains would apply sequential Bonferroni correction to α = 0.05 thresholds .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR studies require systematic modification of this compound’s α-pyrone meroterpenoid backbone. Key steps include:
- Synthesis of analogs : Acetylation/deacetylation at C-2β or C-3 (e.g., Chevalone C vs. E) to assess steric and electronic effects .
- Bioassay standardization : Use identical cell lines (e.g., HCT116 for cytotoxicity) and bacterial strains (e.g., S. aureus B1/B2) to compare GI50 and MIC values .
- Data normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity, chloramphenicol for antimicrobial assays) .
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
Variability in GI50 or MIC values may arise from differences in fungal strain origin, compound purity (>95% HPLC recommended), or assay conditions (e.g., incubation time, solvent carriers). To resolve contradictions:
- Replicate studies : Use authenticated fungal strains (e.g., KUFC 6349) and publish full spectral data (NMR, HRMS) for compound verification .
- Meta-analysis : Pool data from independent studies (e.g., cytotoxicity against MCF-7 cells) and apply mixed-effects models to account for inter-lab variability .
Q. Methodological Considerations
- Experimental Design : For bioactivity studies, include triplicate technical replicates and negative controls (e.g., solvent-only treatments) to minimize batch effects .
- Data Reporting : Adhere to the Beilstein Journal of Organic Chemistry guidelines for NMR data (δ values ±0.01 ppm) and crystallographic depositions (CCDC accession numbers) .
- Ethical Compliance : Obtain institutional approval for antimicrobial testing against multidrug-resistant clinical isolates .
Properties
IUPAC Name |
[(1R,2S,11S,14R,15R,18S,20R)-1,7,11,15,19,19-hexamethyl-5-oxo-6,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),7-dien-18-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-16-14-19-18(24(30)31-16)15-22-27(6)11-8-20-25(3,4)23(32-17(2)29)10-12-26(20,5)21(27)9-13-28(22,7)33-19/h14,20-23H,8-13,15H2,1-7H3/t20-,21+,22-,23-,26-,27+,28-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSLQXSSQAASGV-GPTGPEQGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3C4(CCC5C(C(CCC5(C4CCC3(O2)C)C)OC(=O)C)(C)C)C)C(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C[C@H]3[C@@]4(CC[C@@H]5[C@@]([C@H]4CC[C@@]3(O2)C)(CC[C@@H](C5(C)C)OC(=O)C)C)C)C(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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